molecular formula C17H30ClNSn B2677861 4-Chloro-3-(tributylstannyl)pyridine CAS No. 206115-40-4

4-Chloro-3-(tributylstannyl)pyridine

Cat. No.: B2677861
CAS No.: 206115-40-4
M. Wt: 402.59
InChI Key: ZUDFMNMRJSTEJR-UHFFFAOYSA-N
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Description

4-Chloro-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30ClNSn. It is a derivative of pyridine, where the hydrogen atom at the 3-position is replaced by a tributylstannyl group and the hydrogen atom at the 4-position is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(tributylstannyl)pyridine typically involves the stannylation of 4-chloro-3-iodopyridine. This reaction is carried out using tributyltin hydride (Bu3SnH) in the presence of a palladium catalyst. The reaction conditions usually include a solvent such as toluene and a temperature range of 80-100°C. The reaction proceeds via a radical mechanism, where the iodine atom is replaced by the tributylstannyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process involves careful control of temperature, pressure, and reaction time to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.

    Coupling Reactions: It can participate in Stille coupling reactions, where the tributylstannyl group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the transfer of the tributylstannyl group.

    Electrophiles: Such as halides, which react with the tributylstannyl group in substitution reactions.

    Solvents: Toluene, dichloromethane, and other organic solvents are commonly used.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Stille coupling reactions, the major products are typically aryl or vinyl-substituted pyridines.

Scientific Research Applications

4-Chloro-3-(tributylstannyl)pyridine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(tributylstannyl)pyridine involves the transfer of the tributylstannyl group to other molecules. This transfer is facilitated by palladium catalysts in coupling reactions, where the palladium complex activates the stannyl group and promotes its substitution with other functional groups. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(tributylstannyl)pyridine
  • 4-Chloro-2-(tributylstannyl)pyridine
  • 3-Chloro-2-(tributylstannyl)pyridine

Uniqueness

4-Chloro-3-(tributylstannyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. The presence of both the chlorine and tributylstannyl groups allows for versatile chemical transformations, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

tributyl-(4-chloropyridin-3-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDFMNMRJSTEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of LDA (1.2 eq.) in THF (0.2M) at −78° C. was added 4-chloro-pyridine (1.0 eq.). The mixture was stirred for 1.5 h at −78° C. then Bu3SnCl (1.5 eq.) was added. The final mixture was slowly warmed to rt, poured in saturated aqueous NH4Cl and extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated. Flash chromatography (Hex:EtOAc; 95:5) afforded the title compound as an oil.
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Synthesis routes and methods II

Procedure details

To a solution of LDA (1.1 eq) in THF (0.05M) at −78° C. was added 4-chloropyridine (1 eq). After 1.5 h tributyltin chloride (1.5 eq) was added and the reaction mixture was warmed at rt over 3 h. The reaction mixture was diluted with water and extracted with EtOAc. The organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (hexane:EtOAc, 95:5) to afforded the title compound.
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